4'-Pyrrolidinylcarbonylmethoxy-Acetophenon

Übersicht

Beschreibung

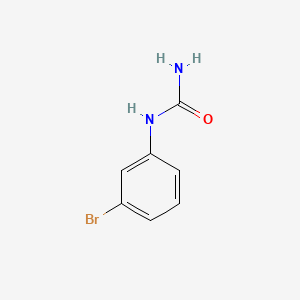

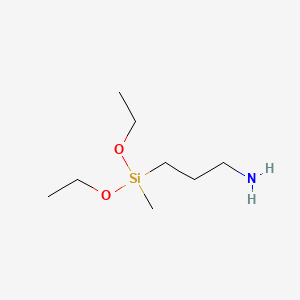

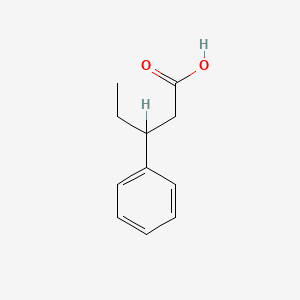

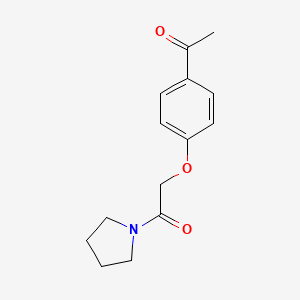

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mikrowellen-gestützte organische Synthese

Acetophenonderivate, einschließlich 4'-Pyrrolidinylcarbonylmethoxy-Acetophenon, wurden in der mikrowellen-gestützten organischen Synthese eingesetzt. Diese Methode beinhaltet Kondensationsreaktionen mit Aldehyden, die durch Borsäure unter lösungsmittelfreien Bedingungen katalysiert werden . Der Prozess ist aufgrund der Abwesenheit von toxischen Katalysatoren und Lösungsmitteln für seine Einfachheit, gesundheitliche Sicherheit und Umweltfreundlichkeit geschätzt.

Pharmakologische Aktivitäten

Natürliche Acetophenone weisen eine Reihe pharmakologischer Aktivitäten auf. Sie wurden in verschiedenen Pflanzenfamilien und Pilzen gefunden und existieren sowohl in freier als auch in Glykosidform . Diese Verbindungen, einschließlich des 4'-Pyrrolidinylcarbonylmethoxy-Derivats, haben zytotoxische, antimikrobielle, antimalarielle, antioxidative und antityrosinase-Aktivitäten gezeigt, was sie in der Medikamentenentwicklung bedeutsam macht .

Pestizidentwicklung

Die Fähigkeit von Acetophenon-reichen Pflanzen, Schädlinge und Insekten abzuwehren, hat zur Erforschung von Acetophenonderivaten als potenzielle umweltfreundliche Pestizide geführt . Angesichts des wachsenden Bedarfs an nachhaltigen landwirtschaftlichen Praktiken bieten diese Verbindungen eine Alternative zu chemischen Pestiziden und tragen zum Schutz der Nutzpflanzen vor Schädlingsbefall bei.

Arzneimittelvorläuferanwendungen

Acetophenonderivate dienen als wichtige Vorläufer in der Arzneimittelproduktion. Verbindungen wie Apocynin und Paeonol, die entzündungshemmende Eigenschaften ohne negative Nebenwirkungen aufweisen, werden aus Acetophenon gewonnen und werden seit Jahrhunderten in der traditionellen Medizin verwendet . Ihre therapeutischen Eigenschaften werden bei der Synthese moderner Pharmazeutika genutzt.

Lebensmittel- und Duftstoffindustrie

Aufgrund ihres angenehmen Orangenblütenaromas werden Acetophenonderivate in der Lebensmittelindustrie als Aromastoffe eingesetzt . Sie werden auch in der Duftstoffindustrie eingesetzt und tragen zu den Duftprofilen von Waschmitteln, Seifen und Parfums bei.

Katalyse in chemischen Reaktionen

Acetophenonderivate wirken als Katalysatoren in verschiedenen chemischen Reaktionen. Sie können als Lewis-Säuren oder Aktivatoren von funktionellen Gruppen fungieren und Reaktionen wie Veresterung, Amidbildung und Friedel-Crafts-Alkylierung erleichtern . Diese Vielseitigkeit macht sie in der synthetischen organischen Chemie wertvoll.

Synthese von Indolizin-Verbindungen

Ein neuartiger Ansatz beinhaltet die Synthese von Indolizin-Verbindungen über eine Cu-katalysierte Reaktion von Pyridin, Acetophenon und Nitroolefin . Diese Methode, die C–N- und C–C-Bindungen bildet, erzeugt neue Indolizin-Verbindungen mit hoher Stereoselektivität und ausgezeichneter Toleranz gegenüber funktionellen Gruppen.

Wirkmechanismus

Target of Action

Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi . These fungi can cause significant losses to agricultural productions .

Mode of Action

The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the cell membrane, which is crucial for the survival and growth of fungi .

Result of Action

The primary result of the action of “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-” is the inhibition of the growth of plant pathogenic fungi, leading to their death . This makes the compound a potential candidate for the development of new pesticides .

Biochemische Analyse

Biochemical Properties

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetophenone oxygenase, which catalyzes the NADPH-dependent consumption of oxygen in the presence of acetophenone This interaction is crucial for the metabolism of acetophenone, 4’-pyrrolidinylcarbonylmethoxy- and its subsequent biochemical transformations

Cellular Effects

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, acetophenone derivatives have been reported to exhibit cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These effects suggest that Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may have similar impacts on cellular processes, potentially leading to changes in cell viability, proliferation, and differentiation.

Molecular Mechanism

The molecular mechanism of action of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetophenone oxygenase is a key aspect of its molecular mechanism . This enzyme catalyzes the oxidation of acetophenone, leading to the formation of various metabolites. Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may inhibit or activate other enzymes involved in cellular signaling pathways, thereby modulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that acetophenone derivatives can exhibit varying degrees of stability and degradation depending on the experimental conditions Long-term exposure to Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation

Dosage Effects in Animal Models

The effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- vary with different dosages in animal models. Studies have shown that acetophenone derivatives can exhibit threshold effects, with low doses potentially having beneficial effects and high doses leading to toxic or adverse effects . For instance, high doses of acetophenone derivatives have been associated with cytotoxicity and other adverse effects. It is essential to determine the optimal dosage of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is involved in various metabolic pathways, including those catalyzed by acetophenone oxygenase This enzyme plays a crucial role in the oxidation of acetophenone, leading to the formation of various metabolites Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may interact with other enzymes and cofactors involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYBRCVBOHZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194829 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42018-32-6 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.